![molecular formula C17H16N2OS B5763885 N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Naphthalene Ring: The naphthalene ring, substituted with a methyl group, can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole ring and the propanamide group. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce the corresponding alcohols or amines.
科学研究应用
N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Material Science: The unique structure of the compound makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action at the molecular level.
作用机制
The mechanism of action of N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. In antibacterial studies, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis. In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
- N-(2-methylnaphthalen-1-yl)picolinamide
- 6-Hydroxy-N-(2-methylnaphthalen-1-yl)picolinamide
Uniqueness
N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of a naphthalene ring, thiazole ring, and propanamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and material science further highlight its uniqueness compared to similar compounds.
属性
IUPAC Name |
N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-16(20)19-17-18-15(10-21-17)14-9-8-11(2)12-6-4-5-7-13(12)14/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKXBNSRADJRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
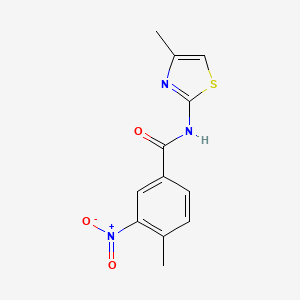

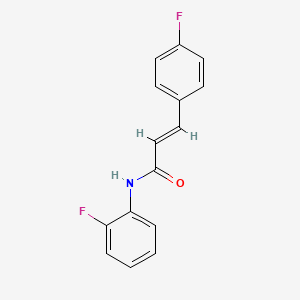
![2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B5763831.png)

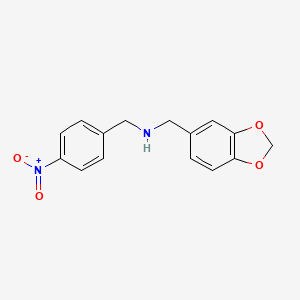
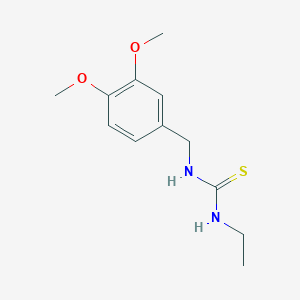
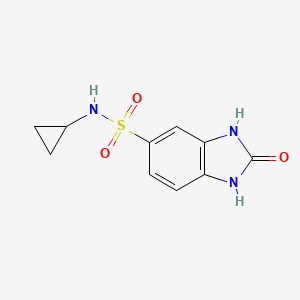
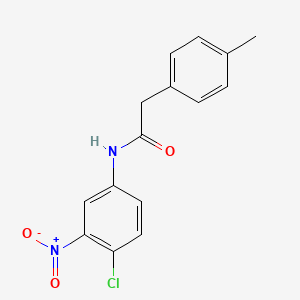
![2-[(4-chlorophenyl)sulfanyl]-n-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5763883.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
